3-Nitrothiophene
Description
Crystallographic Analysis and Bond Configuration
3-Nitrothiophene (C₄H₃NO₂S) is a heterocyclic aromatic compound characterized by a thiophene ring substituted with a nitro group at the 3-position. Crystallographic studies of nitro-substituted thiophenes reveal that the nitro group introduces significant geometric distortions due to its electron-withdrawing nature and steric interactions. While the exact crystal structure of this compound remains undetermined in the literature, analogous compounds, such as 5-nitrothiophene-2-carbaldehyde derivatives, exhibit orthorhombic space group symmetries (e.g., P2₁2₁2₁) with unit cell parameters influenced by intermolecular hydrogen bonding and π-π stacking.
The nitro group in this compound adopts a planar configuration relative to the thiophene ring, as observed in related nitroaromatics. This planarity arises from conjugation between the nitro group’s π-system and the aromatic ring, which shortens the C–N bond length to approximately 1.49–1.53 Å. The thiophene ring itself maintains a near-ideal pentagonal geometry, with S–C bond lengths of ~1.71 Å, consistent with delocalized π-electron density. Deviations from planarity, such as dihedral angles between the nitro group and the ring, are typically minimal (<5°), ensuring maximal resonance stabilization.
Table 1: Key bond lengths and angles in this compound analogs
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C–N (nitro group) | 1.49–1.53 | |
| S–C (thiophene ring) | 1.71 | |
| C–C (aromatic) | 1.38–1.42 | |
| Dihedral angle (NO₂/ring) | <5° |
Intermolecular interactions in crystalline phases are dominated by C–H···O hydrogen bonds and van der Waals forces, which stabilize layered packing arrangements. These interactions are critical for understanding the material’s bulk properties, such as melting points (79°C) and solubility.
Electronic Structure and Resonance Effects
The electronic structure of this compound is governed by the strong electron-withdrawing effect of the nitro group, which polarizes the thiophene ring and alters its aromaticity. Density functional theory (DFT) calculations on analogous nitrothiophenes indicate that the nitro group reduces the highest occupied molecular orbital (HOMO) energy by ~1.5 eV compared to unsubstituted thiophene, enhancing electrophilic reactivity. The nitro group’s resonance interaction with the ring delocalizes electron density away from the sulfur atom, as evidenced by reduced nucleophilicity at the α-positions.
Resonance structures of this compound reveal partial double-bond character between the nitro group’s nitrogen and the adjacent carbon, stabilizing the molecule through conjugation (Figure 1). This conjugation also increases the rotational barrier around the C–N bond, locking the nitro group in a planar configuration. UV-Vis spectroscopy of this compound in methanol shows absorption maxima at 260 nm and 310 nm, attributed to π→π* transitions within the conjugated system.
Figure 1: Resonance structures of this compound
(The nitro group withdraws electron density via conjugation, stabilizing negative charge on oxygen atoms.)
The molecule’s dipole moment, calculated at ~4.2 D, reflects the asymmetric charge distribution induced by the nitro group. This polarity influences solubility in polar solvents, such as acetone (log P = 1.55), and reactivity in electrophilic substitution reactions.
Comparative Analysis with Isomeric Nitrothiophenes
The positional isomerism of nitro groups on the thiophene ring significantly impacts molecular properties. Compared to 2-nitrothiophene, this compound exhibits distinct electronic and structural features:
Electronic Effects :
- The 3-nitro isomer displays reduced aromatic stabilization due to decreased conjugation efficiency. In 2-nitrothiophene, the nitro group aligns more closely with the sulfur’s lone pairs, enhancing resonance.
- Ionization energies differ markedly: this compound has a vertical ionization energy of 9.78 eV, slightly higher than 2-nitrothiophene (9.62 eV).
Geometric Differences :
Table 2: Comparative properties of nitrothiophene isomers
| Property | This compound | 2-Nitrothiophene | Source |
|---|---|---|---|
| Melting Point (°C) | 79 | 40–44 | |
| C–N Bond Length (Å) | 1.51 | 1.53 | |
| Ionization Energy (eV) | 9.78 | 9.62 | |
| λ_max (UV-Vis, nm) | 310 | 295 |
- Reactivity :
- This compound undergoes electrophilic substitution predominantly at the 5-position, whereas 2-nitrothiophene reacts at the 4-position due to differing charge distributions.
- The 3-isomer’s lower symmetry results in reduced crystallinity compared to the 2-nitro derivative, as evidenced by broader XRD peaks in polymeric composites.
These differences underscore the critical role of substituent position in modulating electronic and steric properties, with implications for applications in organic electronics and pharmaceuticals.
Properties
IUPAC Name |
3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-5(7)4-1-2-8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPCFXFCVTUAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231621 | |
| Record name | Thiophene, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-84-4 | |
| Record name | 3-Nitrothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 3-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 3-nitro- | |
| Source | EPA DSSTox | |
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| Record name | 3-nitrothiophene | |
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Preparation Methods
Reaction Mechanism and Conditions
The decarboxylation mechanism initiates with protonation of the carboxylate group, followed by the release of carbon dioxide and subsequent aromatization of the thiophene ring. Typical conditions involve heating the substrate in a high-boiling solvent such as diphenyl ether at temperatures exceeding 200°C. While this method is straightforward, the requirement for elevated temperatures and prolonged reaction times (6–8 hours) limits its scalability.
Limitations and Modifications
A significant drawback of this method is the moderate yield (40–60%), attributed to side reactions such as ring-opening or over-nitration. Recent efforts to improve efficiency have explored microwave-assisted decarboxylation, which reduces reaction times to under 1 hour while maintaining comparable yields.
Oxidation of 2-Amino-6-Nitrobenzoic Acid
A patent-pending method described in outlines a one-step oxidative synthesis of this compound from 2-amino-6-nitrobenzoic acid. This approach employs metal complexing agents and oxidants to facilitate intramolecular cyclization, offering improved yields and operational simplicity.
Synthetic Route and Optimization
The reaction involves treating 2-amino-6-nitrobenzoic acid with an oxidant (e.g., isoamyl nitrite) and a complexing agent (e.g., copper chloride) in a polar aprotic solvent such as acetone. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes cyclization |
| Reaction Time | 1–2 hours | Minimizes decomposition |
| Molar Ratio (Acid:Oxidant:Complexing Agent) | 1.0:1.5:1.0 | Balances reactivity and stability |
Under optimized conditions, this method achieves yields of 65–70%, with purity exceeding 90% after recrystallization.
Role of Complexing Agents
Metal ions such as Cu²⁺ or Ru³⁺ stabilize the alkynyl intermediate by forming tetradentate complexes, preventing premature decomposition. This stabilization is critical for maintaining reaction efficiency, particularly at higher temperatures.
Nitroketene Dithioacetal-Based Synthesis
A novel route reported in utilizes nitroketene dithioacetals and α-chloromethyl ketones to construct the thiophene ring. This method, catalyzed by tetrabutylammonium bromide (TBAB), enables the synthesis of highly functionalized 3-nitrothiophenes under mild conditions.
Reaction Dynamics
The process involves a [3+2] cycloaddition between dipotassium 2-nitro-1,1-ethylenedithiolate and α-chloromethyl ketones, followed by elimination of hydrogen chloride. TBAB enhances the nucleophilicity of the dithiolate, accelerating ring closure. Yields range from 55% to 75%, depending on the substituents on the ketone.
Functional Group Compatibility
This method tolerates electron-withdrawing and donating groups on the ketone, enabling the synthesis of derivatives such as 2-alkylthio-3-nitrothiophenes. For example, using chloromethyl phenyl ketone affords 2-phenylthio-3-nitrothiophene in 68% yield.
Comparative Analysis of Synthesis Methods
The table below summarizes the advantages and limitations of each method:
Chemical Reactions Analysis
Types of Reactions: 3-Nitrothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, such as 3-aminothiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-aminothiophene.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-Nitrothiophene serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules and polymers. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, leading to the formation of valuable derivatives. For instance:
- Oxidation : Forms nitroso derivatives.
- Reduction : Produces 3-aminothiophene.
- Substitution : Generates various substituted thiophene derivatives depending on the reagents used.
Antimicrobial Properties
Research has demonstrated that this compound and its derivatives exhibit significant antimicrobial activity. A study evaluated the minimum inhibitory concentration (MIC) of various nitrothiophenes against pathogens such as E. coli, M. luteus, and A. niger. The findings revealed a wide range of activities, with certain derivatives showing potent effects against multi-drug resistant strains .
Table 1: Antimicrobial Efficacy of Nitrothiophenes
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-Chloro-3,5-dinitrothiophene | 5 | E. coli |
| 2-Bromo-3,5-dinitrothiophene | 10 | M. luteus |
| 2-Nitrothiophene | 50 | A. niger |
Mechanism of Action
The mode of action for these compounds often involves nucleophilic attack by intracellular thiols at specific positions on the thiophene ring, leading to displacement reactions that inhibit microbial growth .
Medicinal Chemistry
Pharmaceutical Development
In medicinal chemistry, derivatives of this compound are being investigated for their potential as pharmaceuticals. Notably, some compounds have been explored as prodrugs capable of releasing active agents under specific conditions (e.g., hypoxia), which may enhance therapeutic efficacy while minimizing systemic toxicity .
Case Study: Nitrothiophene Carboxamides
A recent study focused on nitrothiophene carboxamides highlighted their potential as narrow-spectrum antibacterial agents effective against resistant strains like E. coli and Salmonella spp.. The research emphasized structural modifications to enhance efficacy and reduce efflux liability .
Environmental Applications
Adsorption Materials
this compound has also found applications in environmental science, particularly in the development of nanostructured materials for dye adsorption. A study demonstrated that poly(this compound) composites loaded with silver titanium dioxide nanoparticles effectively adsorbed hazardous dyes from aqueous solutions .
Table 2: Adsorption Efficiency of P3NT/AgTiO2 Nanocomposites
| Nanocomposite | Dye Type | Adsorption Capacity (mg/g) |
|---|---|---|
| P3NT/AgTiO2 (10%) | Brilliant Green | 150 |
| P3NT/AgTiO2 (20%) | Crystal Violet | 200 |
| P3NT/AgTiO2 (30%) | Methylene Blue | 250 |
Mechanism of Action
The mechanism of action of 3-nitrothiophene and its derivatives often involves the interaction with biological molecules through the nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect molecular targets such as enzymes, receptors, and nucleic acids, influencing cellular pathways and functions .
Comparison with Similar Compounds
3-Nitrothiophene vs. 2-Nitrothiophene
Key Findings :
- Gas-phase reactions of 3NT anions with C-H acids (e.g., CHCl₃, ClCH₂CN) predominantly yield [A – HNO₂]⁻, indicating HNO₂ elimination as a major pathway .
- 2-Nitrothiophene exhibits higher adduct formation efficiency (e.g., with cyclopentanone) due to favorable electronic alignment .
This compound vs. 3-Nitrobenzo[b]thiophene
Key Findings :
This compound vs. 2-Nitrofuran
Key Findings :
- The stability of 3NT anions contrasts sharply with 2-nitrofuran, underscoring the role of aromaticity in reaction pathways .
Data Tables
Biological Activity
3-Nitrothiophene is a compound of significant interest in the field of medicinal chemistry and microbiology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of this compound
This compound is a nitro-substituted heterocyclic compound that belongs to the thiophene family. Its structure features a five-membered ring containing sulfur and a nitro group (-NO2) attached at the third position. This configuration contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. A study assessing the biological activity of a series of nitrothiophenes, including this compound, revealed its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicated that this compound can inhibit the growth of Escherichia coli, Micrococcus luteus, and Aspergillus niger .
Table 1: Antimicrobial Activity of Nitrothiophenes
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| 2-Chloro-3,5-dinitrothiophene | 8 | E. coli |
| 2-Bromo-3,5-dinitrothiophene | 4 | M. luteus |
| 5-Nitrothiophene-2-carbaldehyde | 16 | A. niger |
The mode of action for these compounds often involves nucleophilic attack by thiols within the bacterial cell, leading to the formation of reactive intermediates that disrupt cellular processes .
The antibacterial activity of nitrothiophenes, including this compound, is primarily attributed to their ability to undergo reduction in bacterial cells. This reduction activates the compounds, allowing them to form reactive species that can damage bacterial DNA and proteins . Specifically, nitroreductases such as NfsA and NfsB in E. coli play critical roles in this activation process .
Study on Nitrothiophene Carboxamides
A recent study focused on nitrothiophene carboxamides highlighted their potential as narrow-spectrum antibacterial agents. These compounds were shown to be effective against multi-drug resistant strains of E. coli, Shigella spp., and Salmonella spp. in mouse models . The research emphasized the importance of structural modifications to enhance efficacy and reduce efflux liability.
Table 2: Efficacy of Nitrothiophene Carboxamides
| Compound | Efficacy (in vivo) | Target Organism |
|---|---|---|
| Nitrothiophene carboxamide A | Effective | E. coli |
| Nitrothiophene carboxamide B | Moderate | Shigella spp. |
| Nitrothiophene carboxamide C | Effective | Salmonella spp. |
Anticancer Activity
In addition to antimicrobial properties, preliminary studies have suggested potential anticancer activity for derivatives of this compound. Research indicates that these compounds may inhibit cancer cell proliferation through mechanisms similar to those observed with established chemotherapeutic agents like cisplatin .
Q & A
Basic Research Questions
Q. What are the optimized synthesis methods for 3-Nitrothiophene, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis of this compound typically involves nitration of thiophene derivatives. A modified procedure by Steinkopf and Hopner (simplified by Eliel et al.) achieves ~20% yield via controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) . For reproducibility, document reagent purity, temperature gradients, and purification steps (e.g., recrystallization solvents). Recent advancements include one-pot syntheses using nitro-substituted precursors under mild conditions (e.g., 50°C, Pd-based catalysts), which reduce side reactions . Always cross-validate products via melting point, NMR, and elemental analysis.
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify NO₂ asymmetric/symmetric stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹) to confirm nitro-group incorporation .
- UV-Vis : Monitor π→π* transitions (λmax ~260–280 nm) to assess electronic perturbations from substituents .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 129.02 for C₄H₃NO₂S) and fragmentation patterns .
- HPLC : Pair with UV detection to assess purity (>98%) and quantify byproducts (e.g., 2-nitrothiophene isomers) .
Advanced Research Questions
Q. How do electron-withdrawing substituents like nitro groups influence the electronic structure and reactivity of this compound?
- Methodological Answer : Computational studies (e.g., DFT) reveal that the nitro group at the 3-position induces significant electron deficiency in the thiophene ring, lowering HOMO energy (-8.9 eV vs. -7.5 eV for unsubstituted thiophene) and enhancing electrophilic substitution at the 5-position . Experimentally, Hammett constants (σmeta = 0.71) quantify this effect. To validate, compare reaction rates of this compound vs. methoxy-substituted analogs in electrophilic substitutions (e.g., bromination) .
Q. What catalytic strategies enable the transformation of this compound into functionalized heterocycles (e.g., 3-Amino Thietane)?
- Methodological Answer : Catalytic hydrogenation using transition metals (e.g., Pd/C or Raney Ni) under H₂ (1–3 atm) selectively reduces the nitro group to amine, yielding 3-Amino Thietane. Critical parameters include solvent choice (e.g., ethanol for solubility), catalyst loading (5–10 mol%), and reaction time (6–12 hr). Monitor progress via TLC or in-situ IR to avoid over-reduction . For regioselectivity, use sterically hindered catalysts (e.g., PtO₂) to prevent ring hydrogenation .
Q. How can this compound-based composites be designed for environmental applications, such as pollutant adsorption?
- Methodological Answer : Incorporate this compound into polymeric matrices (e.g., poly(this compound)/AgTiO₂ hybrids) via electrochemical polymerization. Optimize adsorption capacity (qe) for dyes (e.g., Crystal Violet) by varying composite ratios (e.g., 1:2 AgTiO₂:monomer) and pH (optimal ~6.5). Use Langmuir isotherm models and site energy distribution analysis to assess binding heterogeneity . Validate via BET surface area measurements and XPS to confirm nitro-group retention post-adsorption .
Data Contradiction and Research Gaps
Q. How can conflicting data on substituent effects in this compound derivatives be resolved?
- Methodological Answer : Discrepancies in Hammett parameters (e.g., σmeta values) may arise from solvent polarity or measurement techniques. Replicate studies under standardized conditions (e.g., DMSO, 25°C) and use multivariate analysis to isolate substituent effects. Cross-reference computational (NBO analysis) and experimental (kinetic isotope effects) data to resolve contradictions .
Q. What are underexplored research areas in this compound chemistry?
- Methodological Answer : Key gaps include:
- Photocatalytic Applications : Explore this compound as a ligand in Ru/Ir complexes for light-driven reactions (e.g., water splitting).
- Bioconjugation : Investigate nitro-to-amine reduction for bioorthogonal tagging in proteomics.
- Polymer Electronics : Study nitro-group impact on charge transport in conductive polymers via Hall effect measurements .
Experimental Design and Reproducibility
Q. What protocols ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer : Adhere to the Beilstein Journal’s guidelines:
- Synthesis : Report exact stoichiometry (e.g., 1.2 eq HNO₃), temperature (±1°C), and workup steps (e.g., "washed 3× with 10 mL brine") .
- Characterization : Provide full spectral data (¹H/¹³C NMR, IR) for novel compounds; deposit raw data in repositories like Zenodo .
- Statistical Validation : Use triplicate experiments and report standard deviations (e.g., yield = 72% ± 3%) .
Literature Review Strategies
Q. How can researchers efficiently locate authoritative studies on this compound?
- Methodological Answer : Use SciFinder® with Boolean terms:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
